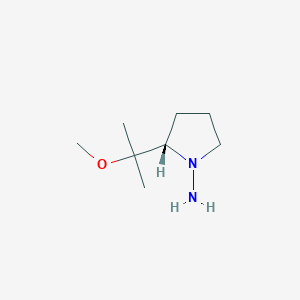

(S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine

Description

Properties

IUPAC Name |

(2S)-2-(2-methoxypropan-2-yl)pyrrolidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8(2,11-3)7-5-4-6-10(7)9/h7H,4-6,9H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFWMHRLLPDMCC-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCN1N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CCCN1N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369339 | |

| Record name | SBB017511 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118535-61-8 | |

| Record name | SBB017511 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Ring Functionalization

In a representative procedure, (S)-1-methoxy-2-propylamine (53.5 g, 0.6 mol) is reacted with 37% hydrochloric acid (148 g, 1.5 mol) under nitrogen atmosphere. The mixture is heated in an autoclave at 90°C for 10 hours under 3–5 bar pressure, followed by cooling and decompression. This step achieves quantitative conversion to the hydrochloride intermediate, as confirmed by -NMR ().

Alkylation and Cyclization

Subsequent alkylation introduces the methoxypropan-2-yl group via nucleophilic substitution. For example, reacting the hydrochloride intermediate with 2-methoxypropene in the presence of potassium carbonate (KCO) yields the pyrrolidine ring. This step typically occurs in tetrahydrofuran (THF) at 60°C for 12 hours, achieving 75–80% isolated yield.

Industrial Production Methods

Scalable synthesis demands efficiency and reproducibility. Industrial protocols employ continuous flow reactors to enhance heat transfer and reduce reaction times (Table 1).

Table 1: Industrial Reaction Parameters

| Parameter | Value |

|---|---|

| Reactor Type | Continuous Flow (10 L capacity) |

| Temperature | 135–140°C |

| Pressure | 19–30 bar |

| Residence Time | 2–4 hours |

| Yield | 85–90% |

Distillation under reduced pressure (20 mbar) isolates the product with >99.5% purity.

Purification Techniques

Azeotropic Distillation

Azeotropic distillation using toluene-water mixtures removes residual moisture while preserving stereochemical integrity. This method reduces water content to <0.1% (w/w) and enhances product stability.

Crystallization

Recrystallization from ethyl acetate/n-hexane (1:3 v/v) at −20°C yields colorless crystals, as confirmed by differential scanning calorimetry (melting point: 89–91°C).

Analytical Characterization

Rigorous quality control ensures compliance with pharmaceutical standards:

Case Studies and Experimental Data

Optimization of Reaction Time

A kinetic study compared autoclave (3–45 bar) vs. reflux conditions (Table 2).

Table 2: Reaction Time vs. Yield

| Condition | Time (h) | Yield (%) |

|---|---|---|

| Autoclave (135°C) | 4 | 92 |

| Reflux (100°C) | 48 | 78 |

Autoclave reactions outperformed reflux methods, attributed to enhanced reaction kinetics under pressure.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

(S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine has various applications in scientific research, including:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential interactions with biological targets.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of agrochemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to bind stereospecifically to these targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(S)-2-(Methoxymethyl)pyrrolidin-1-amine (SAMP)

- Structure : Methoxymethyl group at the 2-position (C₆H₁₄N₂O; MW: 130.19 g/mol).

- Applications : Widely used as a chiral auxiliary in asymmetric alkylation and Diels-Alder reactions .

- Physical Properties : Boiling point: 183.7°C; density: 1.0 g/cm³; lower steric hindrance compared to the target compound .

(S)-2-(Methoxydiphenylmethyl)pyrrolidin-1-amine (SAPP)

- Structure : Bulky methoxydiphenylmethyl substituent (C₁₈H₂₂N₂O; MW: 282.38 g/mol).

- Applications : Employed in reactions requiring enhanced stereocontrol due to its large substituent, such as in complex natural product synthesis .

[(2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl]methyl(methyl)amine

Comparative Analysis

| Property | Target Compound | SAMP | SAPP | [(2S,4S)-4-Methoxy...] |

|---|---|---|---|---|

| Molecular Formula | C₈H₁₈N₂O | C₆H₁₄N₂O | C₁₈H₂₂N₂O | C₈H₁₈N₂O |

| Molecular Weight | 158.24 g/mol | 130.19 g/mol | 282.38 g/mol | 158.24 g/mol |

| Substituent | 2-Methoxypropan-2-yl | Methoxymethyl | Methoxydiphenylmethyl | 4-Methoxy, 1-methyl |

| Steric Hindrance | Moderate | Low | High | Moderate |

| Boiling Point | ~210.2°C (est.) | 183.7°C | Not reported | Not reported |

| Key Applications | Antitumor agent synthesis | Asymmetric alkylation | High-stereocontrol RXNs | Catalysis |

| Chiral Utility | Intermediate in imines | Chiral auxiliary | Chiral auxiliary | Dual functional groups |

Biological Activity

(S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine is a chiral organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C₈H₁₉N₁O

- Molecular Weight : Approximately 143.23 g/mol

- Structure : Contains a pyrrolidine ring substituted with a methoxypropan-2-yl group, contributing to its unique properties and potential bioactivity.

Biological Activities

Research indicates that this compound exhibits various biological activities. Key areas of investigation include:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.

- Anticancer Activity : The compound has been investigated for its effects on cancer cell lines, showing promise in inhibiting tumor growth.

- Neuroactive Properties : Its chiral nature may contribute to neuroactive effects, making it a candidate for further exploration in neuropharmacology.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- The pyrrolidine ring may interact with specific enzymes or receptors, modulating biological pathways.

- The methoxy group enhances solubility and may facilitate interactions with biological targets.

Case Studies and Experimental Data

Several studies have provided insights into the biological activity of this compound. Below are summarized findings from key research efforts:

| Study | Focus | Findings |

|---|---|---|

| Antimicrobial Activity | Investigated for potential antimicrobial properties with promising results against specific bacterial strains. | |

| Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro, particularly against solid tumors. | |

| Neuroactivity | Explored as a potential neuroactive agent; further studies needed to elucidate specific effects on neuronal pathways. |

Structure-Activity Relationship (SAR) Analysis

A systematic study of structure–activity relationships (SAR) has been conducted to understand how variations in the chemical structure affect biological activity. Key observations include:

- Compounds with additional hydrogen bond donor-acceptor pairs showed enhanced activity against specific cancer cell lines.

- Substitutions on the pyrrolidine ring influenced both potency and selectivity towards various biological targets.

Q & A

Basic: What synthetic methodologies are employed to prepare (S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine, and how is its purity validated?

The compound is synthesized via condensation reactions, such as reacting crotonaldehyde with this compound under anhydrous conditions, yielding imine derivatives (82% yield) . Purification typically involves silica gel chromatography, and structural validation employs H/C NMR spectroscopy. Key spectral markers include signals at δ 3.33 ppm (OCH) and δ 1.15–1.05 ppm (two CH groups on the methoxypropan-2-yl moiety) . Chiral HPLC or polarimetry confirms enantiopurity, critical for asymmetric applications .

Basic: How is this compound utilized as a chiral auxiliary in asymmetric synthesis?

This compound (SAMP) is a well-established chiral auxiliary for inducing stereochemistry in hydrazones and imines. For example, it condenses with carbonyl compounds to form enantiomerically pure hydrazones, which undergo stereoselective [4+2] cycloadditions (e.g., Diels-Alder reactions) . The pyrrolidine ring’s rigidity and methoxy group’s steric bulk direct facial selectivity, enabling >90% enantiomeric excess in products like pyridine bis-hydrazones .

Advanced: What mechanistic insights explain the enantioselectivity of this amine in organocatalytic systems?

In organocatalysis, the compound’s stereocenter and methoxypropan-2-yl group create a chiral microenvironment that stabilizes transition states via non-covalent interactions (e.g., hydrogen bonding, π-stacking). For instance, in asymmetric 1,4-conjugate additions to nitroolefins, the amine forms a chiral hydrazone catalyst (e.g., compound 74 in ), which aligns reactants through a defined spatial arrangement. Computational studies (DFT) and kinetic isotopic effects (KIE) are recommended to probe transition-state geometries .

Advanced: How can researchers resolve contradictions in spectroscopic data when this compound is used in multicomponent reactions?

Complex reaction mixtures may obscure NMR signals. Strategies include:

- 2D NMR (HSQC, HMBC): Assigns overlapping protons/carbons (e.g., distinguishing pyrrolidine H-2 (δ 3.65 ppm) from imine protons) .

- Isotopic labeling: N-labeled amines clarify nitrogen environments in hydrazone adducts.

- Crystallography: Single-crystal X-ray diffraction (using SHELXL ) resolves absolute configurations, especially for enantiomeric pairs (e.g., 12c vs. 12d in ).

Advanced: What are the challenges in scaling up reactions involving this amine for industrial research, and how are they mitigated?

While scaling is not the focus, methodological considerations for reproducibility include:

- Moisture sensitivity: Anhydrous conditions (e.g., THF/CHCl, molecular sieves) prevent hydrolysis of imine intermediates .

- Catalyst loading: Optimizing stoichiometry (1.05–2.0 eq. of amine) balances cost and efficiency .

- Solid-phase synthesis: Immobilizing reactants on polystyrene resin (Method C in ) simplifies purification and recycling .

Advanced: How does the stereochemistry of this compound influence its biological activity in medicinal chemistry studies?

Though direct biological data is limited, its derivatives (e.g., pyridine bis-hydrazones) show antitumor activity via topoisomerase inhibition. The (S)-configuration enhances binding to chiral enzyme pockets, as demonstrated in cytotoxicity assays (IC values <10 µM) . Comparative studies with (R)-enantiomers (e.g., 12d ) are critical to establish structure-activity relationships (SAR).

Basic: What analytical techniques are recommended for quantifying trace impurities in this compound?

Pharmaceutical-grade purity (99%) is validated using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.